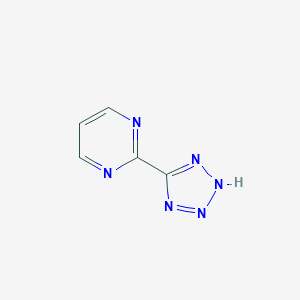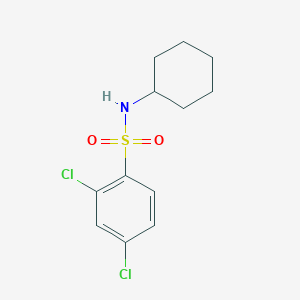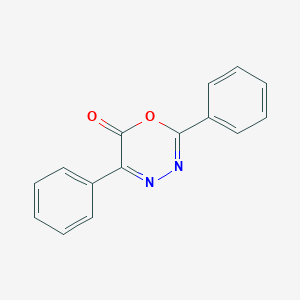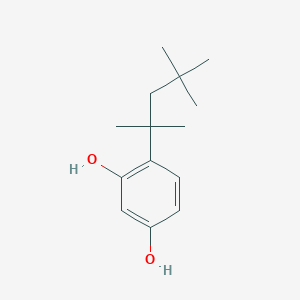![molecular formula C10H6N2O4S B079549 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 36140-65-5](/img/structure/B79549.png)
5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of thiazolidinedione derivatives, including 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione, typically involves the Knoevenagel condensation or Claisen condensation reactions. These methods allow for the incorporation of various substituents on the thiazolidinedione core, influencing the compound's biological activity. The synthesis process is characterized by the use of specific catalysts and conditions that promote the formation of the desired product with high yield and purity (Chandrappa et al., 2008).
Molecular Structure Analysis
The molecular structure of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is crucial in determining its chemical behavior and interaction with biological targets. The compound's structure has been elucidated using spectroscopic methods such as NMR, LC/MS, and FTIR, revealing the presence of the nitro group and its positioning on the phenyl ring, which is essential for its activity. The planarity and electronic distribution within the molecule also play a vital role in its reactivity and biological interactions (Fatma et al., 2018).
Chemical Reactions and Properties
Thiazolidinediones, including this compound, participate in various chemical reactions that modify their structure and enhance their biological activity. These reactions may involve the addition or substitution of functional groups at different positions of the molecule. The presence of the nitro group and the thiazolidinedione core facilitates interactions with biological targets, leading to the compound's antiproliferative and antimicrobial activities. The electronic and steric effects of the substituents significantly influence the compound's reactivity and its ability to undergo chemical transformations (Prakash et al., 2011).
Physical Properties Analysis
The physical properties of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical in determining the compound's suitability for various applications, including its use in biological studies and potential pharmaceutical formulations. The crystalline structure and morphology can be assessed using techniques like X-ray diffraction, providing insights into the compound's physical characteristics and behavior under different conditions (Yathirajan et al., 2005).
Chemical Properties Analysis
The chemical properties of 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione, such as reactivity, stability, and interaction with other molecules, are determined by its functional groups and molecular structure. These properties are essential for understanding the compound's mechanism of action, its interaction with biological targets, and its potential therapeutic applications. The compound's ability to form bonds with proteins and other biological molecules is a key factor in its biological activity and pharmacological profile (Sakib et al., 2021).
科学研究应用
Antiproliferative Activity Against Human Cancer Cell Lines
- A study found that certain derivatives of thiazolidine-2,4-dione, including compounds with a nitro group on the thiazolidinone moiety, displayed potent antiproliferative activity against various carcinoma cell lines, highlighting their potential in cancer treatment (Chandrappa et al., 2008).
Corrosion Inhibition for Mild Steel
- Research demonstrated that thiazolidinedione derivatives are effective inhibitors of mild steel corrosion in hydrochloric acid solutions. This suggests their application in industrial settings for protecting metals against corrosion (Yadav et al., 2015).
Antimicrobial Activity
- Various N-substituted derivatives of 5-arylidene-thiazolidine-2,4-diones have been synthesized and shown to possess significant antimicrobial activity against different strains of bacteria and fungi. This indicates their potential use in developing new antimicrobial agents (Stana et al., 2014).
Potential Pharmacological Profile
- Computational studies on 5-(3-nitro-arylidene)-thiazolidine-2,4-dione derivatives have indicated their potential biological and pharmacological activities. This could guide the synthesis of new drugs with increased pharmacological activity (Sakib et al., 2021).
Anti-Inflammatory and Anticancer Properties
- A particular derivative of thiazolidine-2,4-dione demonstrated notable anti-inflammatory and antibreast cancer activities, suggesting its potential as a therapeutic agent (Uwabagira & Sarojini, 2019).
Aldose Reductase Inhibitors
- Some thiazolidine-2,4-dione derivatives have been identified as potent aldose reductase inhibitors, which could be beneficial in managing diabetic complications (Sohda et al., 1982).
属性
IUPAC Name |
5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-3-1-2-4-7(6)12(15)16/h1-5H,(H,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOOVMMYAYKAGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide](/img/structure/B79476.png)

![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)




